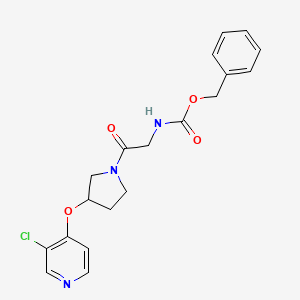![molecular formula C20H25N5O2 B2896123 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 903207-02-3](/img/structure/B2896123.png)
2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of pyrimidine, which has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate ethyl 4- (4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular weight of a similar compound, [1,2,4]Triazolo [1,5-a]pyrimidin-7-ol, 5-methyl-, is 150.1380 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were evaluated using various techniques. The synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .
Scientific Research Applications
DNA Binding and Cellular Staining
The chemical under review is closely related to Hoechst 33258, a compound used for DNA binding due to its affinity for the minor groove of double-stranded B-DNA, specifically AT-rich sequences. Hoechst 33258 and its analogues, which share structural similarities with the compound , are extensively applied in biological research for fluorescent DNA staining, enabling the analysis of chromosomal structures and DNA content in cells. These applications are pivotal in cell biology, genetics, and molecular diagnostics, providing tools for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Additionally, Hoechst derivatives show potential as radioprotectors and topoisomerase inhibitors, hinting at broader therapeutic applications beyond staining (Issar & Kakkar, 2013).
Central Nervous System (CNS) Potential
Compounds with piperazine derivatives, including structures similar to the subject compound, have been identified for their significant potential in the development of drugs targeting the CNS. These compounds have been explored for various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of the piperazine moiety, as seen in these applications, underlines its utility in medicinal chemistry for designing molecules with diverse pharmacological activities. This breadth of application demonstrates the compound's relevance to CNS research, offering a foundation for developing new therapeutic agents with potentially unique mechanisms of action (Rathi et al., 2016).
Metabolism and Pharmacokinetics
Arylpiperazine derivatives, which include compounds structurally related to our compound of interest, have been widely studied for their pharmacological application in treating depression, psychosis, and anxiety. The metabolism of these compounds, through processes such as CYP3A4-dependent N-dealkylation, results in 1-aryl-piperazines with a variety of effects on serotonin receptor-related functions. Understanding the disposition and metabolism of these derivatives is crucial for developing drugs with improved efficacy and reduced side effects. The extensive distribution and biotransformation of these metabolites highlight the importance of pharmacokinetic studies in drug development, particularly for compounds acting on the CNS (Caccia, 2007).
properties
IUPAC Name |
2-[4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-13-19(24-9-7-23(8-10-24)11-12-26)25-20(22-15)17(14-21-25)16-5-3-4-6-18(16)27-2/h3-6,13-14,26H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUSLLLSHAKLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

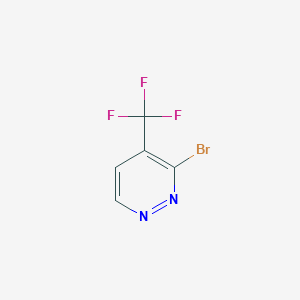
![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)

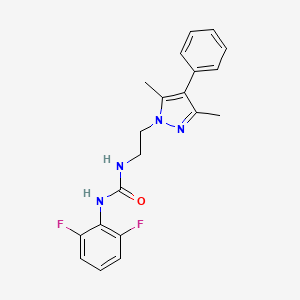

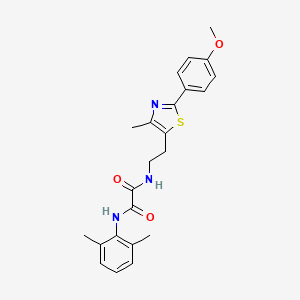
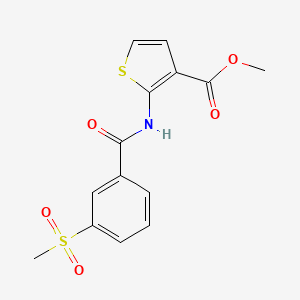
![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)

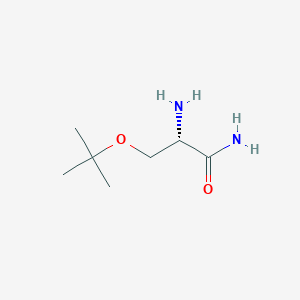
![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide](/img/structure/B2896062.png)
